molecular formula C4H10O2<br>C4H10O2<br>CH3OCH2CH2OCH3 B3028628 1,2-Dimethoxyethane CAS No. 24991-55-7

1,2-Dimethoxyethane

Cat. No.: B3028628
CAS No.: 24991-55-7
M. Wt: 90.12 g/mol
InChI Key: XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and methyl chloride. The ethylene glycol monomethyl ether and sodium metal are refluxed together until the sodium is completely reacted. The temperature is then lowered to 45°C, and methyl chloride is introduced .

Industrial Production Methods

Industrially, this compound is produced by the reaction of dimethyl ether with ethylene oxide. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Grignard reactions, the products are typically alcohols or other organometallic compounds .

Scientific Research Applications

1,2-Dimethoxyethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxyethane is unique due to its high solubility in both water and organic solvents, making it a versatile solvent in various chemical reactions. Its ability to act as a bidentate ligand also sets it apart from other similar compounds .

Properties

IUPAC Name

1,2-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3
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InChI Key

XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Canonical SMILES

COCCOC
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Molecular Formula

C4H10O2, Array
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Related CAS

24991-55-7
Record name Polyethylene glycol dimethyl ether
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DSSTOX Substance ID

DTXSID0025286
Record name Ethylene glycol dimethyl ether
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Molecular Weight

90.12 g/mol
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Physical Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C
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Flash Point

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible
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Density

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4
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Color/Form

WATER-WHITE LIQUID, COLORLESS LIQUID

CAS No.

110-71-4, 24991-55-7
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Melting Point

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL DIMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,2-Dimethoxyethane?

A1: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. Key spectroscopic data includes:

  • 31P NMR (CD2Cl2): δ −250.00 ppm (s, 1P) []
  • 31P NMR (C6D6): δ −251.6 ppm (s, 1P) []
  • 1H NMR (C6D6): δ 0.06 ppm (d, 27H) []

Q2: What are the two main interaction modes of this compound with water?

A3: Ab initio calculations have revealed two primary interaction modes: “close touched” where a water molecule interacts with both oxygen atoms of DME, and “open touched” where the water molecule interacts with only one oxygen atom of DME. The close touched interaction with water significantly stabilizes the tgt conformer. []

Q3: Why is Poly(oxyethylene) highly soluble in water?

A4: The high solubility of Poly(oxyethylene) in water can be attributed to the increased presence of the tgt conformer in aqueous solutions. This conformer has a lower free energy in water (-6.1 ± 0.2 kJ mol(-1)) and its fraction increases from 0.37 to 0.78 upon solvation. This conformational shift contributes significantly (79%) to the overall negative free energy of transfer (-6.07 kJ mol(-1)), making it highly soluble. []

Q4: How does this compound influence the conductivity of lithium perchlorate solutions?

A5: The addition of this compound to lithium perchlorate solutions, particularly in high permittivity solvents like γ-Butyrolactone, N,N-dimethylformamide, and dimethyl sulfoxide, leads to enhanced conductivity. The conductivity reaches its peak at a this compound concentration of 25-50 wt%. []

Q5: How does this compound affect the Pauson-Khand reaction?

A6: this compound acts as a promoter in the catalytic Pauson-Khand reaction, facilitating the cyclization process even in small amounts. This suggests its potential as a cost-effective alternative to other promoters. []

Q6: Can you explain the degradation pathways of this compound in Li-O2 battery environments?

A7: In the highly oxidizing environment of a Li-O2 battery, this compound undergoes degradation via several competing pathways. In oxygen-poor conditions, this leads to the formation of formaldehyde and methoxyethene. In oxygen-rich conditions, the degradation products include methyl oxalate, methyl formate, 1-formate methyl acetate, methoxy ethanoic methanoic anhydride, and ethylene glycol diformate. These reactions consume charge carriers and decrease the efficiency of the battery. []

Q7: Have there been any Monte Carlo simulations studying the temperature dependence of this compound conformation in water?

A8: Yes, Monte Carlo simulations have been conducted at 298 K and 398 K. These simulations showed an unusual increase in the population of the anti-anti-anti conformer with increasing temperature, potentially explaining the clouding phenomenon observed in polyethyleneoxide-water solutions. []

Q8: How was the adsorption of water onto 4A molecular sieves from this compound solutions studied?

A9: The adsorption characteristics were analyzed using Langmuir and Freundlich isotherm models. The adsorption heat was calculated using the Clausius-Clapeyron equation, providing insights into the adsorption mechanism. Dynamic breakthrough curves in a fixed bed reactor further contributed to understanding the adsorption process. []

Q9: How is this compound used in the synthesis of lanthanoid complexes?

A10: this compound acts as a stabilizing ligand in the synthesis of lanthanoid(II) complexes like [Yb(bind)2(DME)2], [Yb(MePhpz)2(DME)2], and others. These complexes often feature the DME ligand in a chelating coordination mode, contributing to the overall stability and structural diversity of the resulting compounds. []

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